2,2-Dichlorophenylacetic acid ethyl ester
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Overview
Description
2,2-Dichlorophenylacetic acid ethyl ester is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 2-position, and the carboxylic acid group is esterified with ethanol . This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichlorophenylacetic acid ethyl ester can be synthesized through the esterification of 2,2-dichlorophenylacetic acid with ethanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and ethanol mixture with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion of the starting materials to the desired ester .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichlorophenylacetic acid ethyl ester undergoes various chemical reactions, including:
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,2-Dichlorophenylacetic acid and ethanol.
Reduction: 2,2-Dichlorophenylethanol.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichlorophenylacetic acid ethyl ester is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The ester is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dichlorophenylacetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester can undergo hydrolysis to release 2,2-dichlorophenylacetic acid, which may act as an inhibitor or modulator of enzyme activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorophenylacetic acid ethyl ester
- Ethyl 2,2-dichloro-2-phenylacetate
- α,α-Dichlorobenzeneacetic acid ethyl ester
Uniqueness
2,2-Dichlorophenylacetic acid ethyl ester is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Properties
Molecular Formula |
C10H12Cl2O2 |
---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
ethyl 2-(6,6-dichlorocyclohexa-2,4-dien-1-yl)acetate |
InChI |
InChI=1S/C10H12Cl2O2/c1-2-14-9(13)7-8-5-3-4-6-10(8,11)12/h3-6,8H,2,7H2,1H3 |
InChI Key |
WQUBJDPAEGDKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C=CC=CC1(Cl)Cl |
Origin of Product |
United States |
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